Betamethasone dipropionate, European Pharmacopoeia (EP) Reference Standard
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Overview
Description
Betamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various skin conditions such as eczema, psoriasis, and dermatitis . The compound is a derivative of betamethasone, featuring two ester groups that enhance its potency and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betamethasone dipropionate is synthesized through a series of chemical reactions starting from betamethasone. The process involves esterification of betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, betamethasone dipropionate is produced using large-scale chemical reactors. The process involves the same esterification reaction but is optimized for mass production. Parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Betamethasone dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone 21-acetate.
Reduction: Reduction reactions can convert it back to betamethasone.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products:
Oxidation: Betamethasone 21-acetate.
Reduction: Betamethasone.
Substitution: Various esters and derivatives depending on the substituent.
Scientific Research Applications
Mechanism of Action
Betamethasone dipropionate exerts its effects by penetrating the cell membrane and binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes . The compound inhibits the synthesis of arachidonic acid and controls the biosynthesis of prostaglandins and leukotrienes by inhibiting phospholipase A2 .
Comparison with Similar Compounds
Betamethasone valerate: Contains only one ester group and is less potent than betamethasone dipropionate.
Hydrocortisone: A lower potency corticosteroid used for milder inflammatory conditions.
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties but different ester groups.
Uniqueness: Betamethasone dipropionate’s dual ester groups significantly enhance its potency and efficacy compared to other corticosteroids. This makes it particularly effective for treating severe inflammatory skin conditions .
Properties
Molecular Formula |
C27H34ClFO7 |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
[2-[(8S,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)oxy-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C27H34ClFO7/c1-5-22(33)35-14-21(32)27(36-23(34)13-28)15(2)10-19-18-7-6-16-11-17(30)8-9-24(16,3)26(18,29)20(31)12-25(19,27)4/h8-9,11,15,18-20,31H,5-7,10,12-14H2,1-4H3/t15-,18-,19-,20-,24-,25-,26?,27-/m0/s1 |
InChI Key |
UOCNBCVPZWLUKX-HOBFILNXSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CCl |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CCl |
Origin of Product |
United States |
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